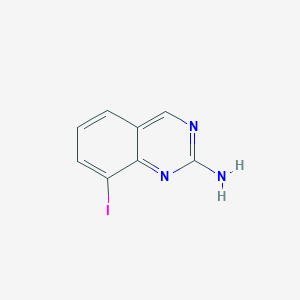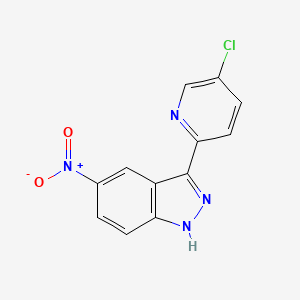
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline ring substituted with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroquinoline with 1,3,5-trimethylpyrazole under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)carboxylic acid.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the pyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
- 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs.
属性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC 名称 |
[2-(1,3,5-trimethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-10-16(11(2)19(3)18-10)15-8-12(9-20)13-6-4-5-7-14(13)17-15/h4-8,20H,9H2,1-3H3 |
InChI 键 |
GLISHRBYXIKPGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C2=NC3=CC=CC=C3C(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)










